2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analogue-Based Design and Synthesis
2,3-Diaryl quinazolinones, including those with methyl sulfanyl/methyl sulfonyl substitutions similar to the compound , have been designed using analogue-based strategies. These compounds have been synthesized for biological evaluation, particularly focusing on their anti-inflammatory activity and gastric safety compared to traditional agents like indomethacin. Molecular docking analysis has been utilized to understand the binding interactions of these compounds with the COX-2 enzyme, suggesting the potential of quinazolinones as a template for new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Biological Activity and Molecular Docking
New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activity. Molecular docking analysis has been employed to understand the interactions with target proteins, highlighting the importance of this compound class in medicinal chemistry (Markosyan et al., 2015).
Structural Analysis and Pharmaceutical Potential
Detailed structural analysis through methods like X-ray crystallography and molecular dynamics simulation has been conducted on related quinazolinone derivatives. This comprehensive analysis aids in understanding the molecular interactions and potential pharmaceutical applications of these compounds, including their interactions with proteins like SHP2 (Wu et al., 2022).
Anticancer Activity
Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared and evaluated for their potential cytotoxicity against cancer cell lines. This research has indicated significant anticancer activity for certain compounds, suggesting the relevance of these derivatives in cancer treatment (Nowak et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJQFQCPKBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.